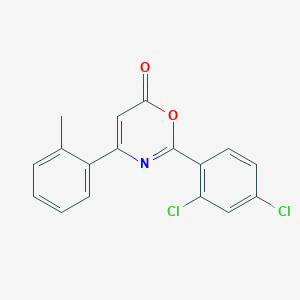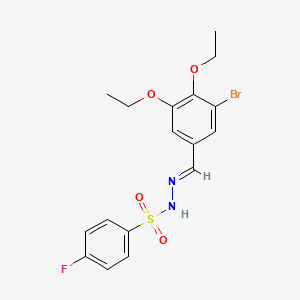![molecular formula C14H29N3O B5808533 2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol, commonly known as PPE, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PPE belongs to the class of piperazine derivatives and is a psychoactive compound that acts as a central nervous system depressant.
Mecanismo De Acción
PPE acts as a non-selective antagonist of various neurotransmitter receptors such as dopamine, serotonin, and adrenergic receptors. PPE also enhances the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. The combined effect of these actions results in the sedative and anxiolytic effects of PPE.
Biochemical and Physiological Effects:
PPE has been shown to reduce locomotor activity and increase sleeping time in animal models. PPE also reduces anxiety-like behavior and improves cognitive function in animal models. PPE has been shown to have a dose-dependent effect on the activity of the dopaminergic system, with low doses increasing dopamine release and high doses decreasing dopamine release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPE has several advantages for use in lab experiments. PPE has a high affinity for various neurotransmitter receptors, making it a potent tool for studying the function of these receptors. PPE is also relatively easy to synthesize and has a good yield. However, PPE has several limitations, such as its potential toxicity and the need for careful dosing due to its psychoactive effects.
Direcciones Futuras
For research include investigating the use of PPE in the treatment of depression and anxiety disorders, drug addiction, and developing safer and more effective derivatives of PPE.
Métodos De Síntesis
The synthesis of PPE involves the reaction of 1-(2-hydroxyethyl)-4-piperazinyl]ethanone with 1-propyl-4-piperidinylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is reduced to yield PPE. The yield of PPE can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
PPE has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. PPE has been shown to have anxiolytic, sedative, and antipsychotic effects in animal models. PPE has also been investigated for its potential use in the treatment of alcohol and drug addiction. PPE has been shown to reduce alcohol consumption and withdrawal symptoms in animal models.
Propiedades
IUPAC Name |
2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-2-5-15-6-3-14(4-7-15)17-10-8-16(9-11-17)12-13-18/h14,18H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPOOAVQJDCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5456108 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5808466.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide](/img/structure/B5808470.png)
![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)




![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)
